Benzyl-ethyl-piperidin-2-ylmethyl-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

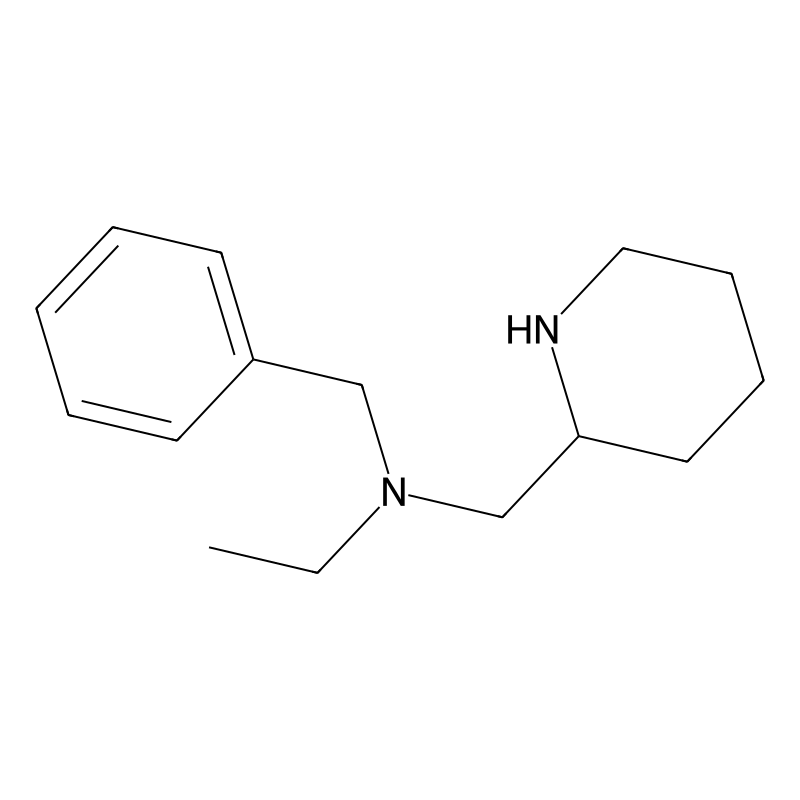

Benzyl-ethyl-piperidin-2-ylmethyl-amine is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring and various functional groups. The compound has the molecular formula and a molecular weight of approximately 261.41 g/mol. Its structure features a piperidine ring substituted with a benzyl group and an ethylamino side chain, making it a member of the broader class of piperidine derivatives. This compound is notable for its potential biological activity and applications in medicinal chemistry.

- Alkylation: The amine group can undergo alkylation, allowing for the introduction of different alkyl groups.

- Acylation: The amine can also react with acyl chlorides to form amides, which can modify its biological activity.

- Reduction: The compound can be reduced to yield secondary or tertiary amines, depending on the reaction conditions.

These reactions are essential for synthesizing analogs that may exhibit enhanced or modified pharmacological properties.

Research indicates that Benzyl-ethyl-piperidin-2-ylmethyl-amine possesses significant biological activity, particularly in neuropharmacology. It has been studied for its potential as an inhibitor of certain enzymes related to neurodegenerative diseases. For instance, compounds with similar structures have shown promise in inhibiting acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease . Additionally, derivatives of piperidine compounds have demonstrated anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration .

The synthesis of Benzyl-ethyl-piperidin-2-ylmethyl-amine typically involves several steps:

- Formation of Piperidine Derivative: Start with piperidine and react it with benzyl halides to form a benzylpiperidine.

- Alkylation: The resulting benzylpiperidine can be alkylated using ethyl iodide or similar reagents to introduce the ethylamino group.

- Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Recent studies have highlighted various synthetic routes that optimize yield and purity, employing techniques such as microwave-assisted synthesis and solvent-free methods .

Benzyl-ethyl-piperidin-2-ylmethyl-amine has several applications in medicinal chemistry:

- Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting neurodegenerative diseases.

- Research Tool: Its derivatives are used in research to study enzyme inhibition and receptor interactions.

- Potential Therapeutics: Compounds derived from this structure may exhibit anti-inflammatory and analgesic effects, making them candidates for pain management therapies.

Interaction studies have shown that Benzyl-ethyl-piperidin-2-ylmethyl-amine interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Molecular docking studies indicate that it binds effectively to acetylcholinesterase, suggesting its potential role as an inhibitor . Furthermore, the compound's interactions with other proteins involved in neurodegenerative pathways are under investigation to elucidate its full therapeutic potential.

Benzyl-ethyl-piperidin-2-ylmethyl-amine shares structural similarities with several other compounds in the piperidine family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzylpiperidine | Simple benzyl substitution on piperidine | Moderate neuroactivity |

| 1-Benzylpiperidin-2-one | Contains a carbonyl group | Antidepressant properties |

| N-benzylethylamine | Ethylene chain instead of piperidine | Limited activity against cholinesterase |

| 4-(Benzylamino)piperidine | Substituted at the 4-position | Potential anti-inflammatory effects |

Benzyl-ethyl-piperidin-2-ylmethyl-amine is unique due to its specific combination of functional groups that enhance its biological activity compared to simpler derivatives.